Ethyl N-phenylformimidate

Catalog No.
S750543
CAS No.
6780-49-0
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl N-phenylformimidate

CAS Number

6780-49-0

Product Name

Ethyl N-phenylformimidate

IUPAC Name

ethyl N-phenylmethanimidate

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-2-11-8-10-9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

DRDBNKYFCOLNQO-UHFFFAOYSA-N

SMILES

CCOC=NC1=CC=CC=C1

Canonical SMILES

CCOC=NC1=CC=CC=C1

Organic Synthesis:

Ethyl N-phenylformimidate serves as a valuable building block in organic synthesis, particularly for the construction of diverse nitrogen-containing molecules. Its key functionalities, the imine group (C=N) and the ethoxy (OCH2CH3) group, allow it to participate in various reactions, including:

  • Condensation reactions: It condenses with various nucleophiles, such as amines, phenols, and thiols, to form substituted imines, enamines, and iminium salts []. These products can be further transformed into other valuable organic compounds.
  • Cyclization reactions: It can participate in intramolecular cyclizations to form heterocyclic rings, which are essential components of many pharmaceuticals and natural products [].

Here are some specific examples of its use in organic synthesis:

  • Synthesis of β-enaminones, which are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds [].
  • Preparation of heterocyclic compounds such as pyrazoles and imidazoles, which have diverse applications in medicinal chemistry [, ].

Pharmaceutical Research:

Due to its ability to participate in the synthesis of various nitrogen-containing molecules, Ethyl N-phenylformimidate finds applications in pharmaceutical research, particularly in the development of new drug candidates. It can be used for:

  • Synthesis of drug precursors: It can be employed as a starting material or intermediate in the synthesis of complex molecules with potential therapeutic applications [].
  • Screening for biological activity: Researchers can utilize it to generate libraries of diverse compounds and screen them for potential biological activities, such as anti-cancer or anti-inflammatory properties [].

Ethyl N-phenylformimidate is an organic compound with the molecular formula C₉H₁₁NO and a molecular weight of approximately 149.19 g/mol. It belongs to the class of formimidates, characterized by the presence of a formimidate group attached to an ethyl group and a phenyl group. This compound is recognized for its role in various

  • Reductive Amination: It can act as an intermediate in the reductive amination of carbonyl compounds, facilitating the formation of amines .
  • Alkylation Reactions: The compound can undergo alkylation reactions, where it reacts with alkyl halides to form substituted derivatives .
  • Formation of Heterocycles: Ethyl N-phenylformimidate has been utilized in synthesizing heterocyclic compounds, demonstrating its versatility in organic synthesis .

Ethyl N-phenylformimidate exhibits notable biological activities. It has been studied for its potential antiviral properties and has shown promise in drug discovery contexts. Its derivatives may possess pharmacological effects, although specific biological assays are necessary to ascertain their efficacy fully .

Several methods exist for synthesizing Ethyl N-phenylformimidate:

  • From Aniline and Ethyl Orthoformate: A common method involves reacting aniline with ethyl orthoformate, yielding Ethyl N-phenylformimidate as a product .
  • Using Silver Formanilide and Ethyl Iodide: Another synthesis pathway includes the reaction of silver formanilide with ethyl iodide, which also produces this compound .

Ethyl N-phenylformimidate is utilized in various applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing other organic compounds.
  • Pharmaceutical Development: Due to its biological activity, it is explored in drug development processes.
  • Chemical Research: The compound is used in academic and industrial research settings to study reaction mechanisms and develop new synthetic methodologies.

Ethyl N-phenylformimidate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Ethyl FormimidateContains only ethyl and formimidate groupsLacks the phenyl substituent
N,N'-DiphenylformamidineContains two phenyl groupsMore sterically hindered than Ethyl N-phenylformimidate
BenzaldehydeAromatic aldehydeLacks nitrogen functionality
AnilineSimple amine structureDoes not contain the formimidate moiety

Ethyl N-phenylformimidate's unique structure, featuring both ethoxy and phenyl groups linked through a formimidate bond, distinguishes it from these similar compounds, allowing for diverse reactivity patterns and applications in organic synthesis.

XLogP3

2.3

Boiling Point

214.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6780-49-0

General Manufacturing Information

Methanimidic acid, N-phenyl-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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